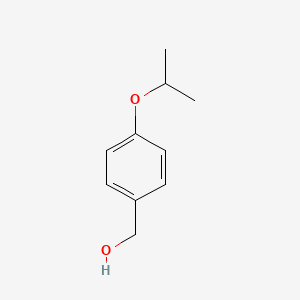

4-Isopropoxybenzyl alcohol

Beschreibung

Contextualization of Benzyl (B1604629) Alcohol Derivatives in Organic Chemistry Research

Benzyl alcohol and its derivatives are fundamental scaffolds in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. ontosight.aibiosynth.com These compounds are characterized by a benzyl group—a benzene (B151609) ring attached to a CH₂ group—bonded to a hydroxyl (-OH) group. The reactivity of the hydroxyl group and the aromatic ring allows for a wide array of chemical modifications, leading to a diverse class of compounds with various applications. acs.org

Researchers have explored benzyl alcohol derivatives for their potential in pharmaceuticals, materials science, and perfumery. ontosight.aichemicalbook.com For instance, modifications to the benzyl alcohol core can lead to compounds with enhanced biological activities, such as antioxidant and anti-inflammatory properties. ontosight.ai In the field of art conservation, specific derivatives have been studied for their controlled and selective removal of overpaint from oil paintings. researchgate.net Furthermore, the synthesis of chiral benzyl alcohols is a significant area of research due to the importance of stereochemistry in determining the biological activity of molecules. nih.gov

The development of novel synthetic methods, including transition-metal-catalyzed reactions, has expanded the toolkit for creating a wide range of benzyl alcohol derivatives with high precision and efficiency. nih.govacs.org These advancements continue to fuel the exploration of this important class of organic compounds.

Significance of the Isopropoxy Moiety in Aromatic Compounds

The isopropoxy group, a bulky and electron-donating substituent, significantly influences the physical and chemical properties of aromatic compounds. google.com This moiety consists of an isopropyl group (a central carbon atom bonded to two methyl groups and one hydrogen) linked to an oxygen atom. When attached to an aromatic ring, the isopropoxy group can impact the molecule's reactivity, solubility, and biological interactions.

The presence of the isopropoxy group can direct the position of further chemical reactions on the aromatic ring and can alter the electronic environment of the molecule. google.com In the context of pharmacologically active compounds, the isopropoxy moiety can affect how a molecule binds to biological targets and can influence its metabolic stability. For example, the isopropoxy group is a key structural feature in isotonitazene, a potent synthetic opioid, distinguishing it from related compounds. europa.euwho.int

The steric bulk of the isopropoxy group can also play a role in controlling the approach of reactants, thereby influencing the stereochemical outcome of reactions. oup.com This property is particularly relevant in the design of catalysts and in asymmetric synthesis.

Overview of Research Trajectories for 4-Isopropoxybenzyl Alcohol

Current research on this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex molecules. It serves as a valuable building block for creating a variety of compounds, including those with potential applications in the pharmaceutical and materials science industries. biosynth.com

One documented synthetic pathway to this compound involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base. This method provides a straightforward route to obtaining this key intermediate.

The compound itself is a component in various chemical libraries and is used as a reagent in diverse chemical reactions. biosynth.commedchemexpress.com For instance, it can be a precursor for the synthesis of phenyl (4-isopropoxybenzyl)carbamate. evitachem.com Research has also explored the biotechnological preparation of this compound. google.com While direct applications are still being explored, its role as a foundational molecule in synthetic chemistry remains a significant area of interest.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | chemical-suppliers.eu |

| Molecular Weight | 166.22 g/mol | chemical-suppliers.eunih.gov |

| CAS Number | 82657-71-4 | chemical-suppliers.eu |

| Appearance | Not explicitly stated, but related compounds are clear liquids. | chemicalbook.com |

| Boiling Point | ~272.1 °C (Predicted) | chemical-suppliers.eu |

| Density | ~1.0 g/mL (Predicted) | chemical-suppliers.eu |

| SMILES | CC(C)OC1=CC=C(C=C1)CO | chemical-suppliers.eu |

| Synonyms | (4-propan-2-yloxyphenyl)methanol, (4-isopropoxyphenyl)methanol | chemical-suppliers.eunih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJLQCPPAZECMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290512 | |

| Record name | 4-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-71-4 | |

| Record name | 4-(1-Methylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82657-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(propan-2-yloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Isopropoxybenzyl Alcohol

Established Synthetic Pathways for 4-Isopropoxybenzyl Alcohol

The generation of this compound is accessible through reliable and well-documented chemical transformations. These methods offer distinct advantages depending on the availability of starting materials and desired reaction scale.

Reduction Reactions of Corresponding Aldehydes and Ketones

A common and direct route to this compound is the reduction of the carbonyl group of 4-isopropoxybenzaldehyde (B92280). This transformation is typically achieved with high efficiency using standard reducing agents. The aldehyde precursor is itself readily prepared, often via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and an isopropyl halide.

The reduction of the aldehyde to the primary alcohol can be accomplished using various hydride reagents. For instance, a fungus, Polyporus dichrous, has been observed to reduce 3-ethoxy-4-isopropoxybenzoic acid to the corresponding aldehyde and subsequently to 3-ethoxy-4-isopropoxybenzyl alcohol in older cultures. nih.gov While biocatalysis presents an interesting route, chemical methods remain more prevalent in standard laboratory synthesis. Common reagents for this reduction include sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695), or lithium aluminum hydride in an ethereal solvent such as diethyl ether or tetrahydrofuran.

Table 1: Representative Conditions for the Reduction of 4-Isopropoxybenzaldehyde

| Reagent(s) | Solvent(s) | Typical Conditions | Yield |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Stir at 0°C to room temperature | >95% |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Stir at 0°C, followed by aqueous workup | >95% |

Chemoselectivity in the context of reducing 4-isopropoxybenzaldehyde pertains to the selective reduction of the aldehyde group in the presence of the ether linkage and the aromatic ring, both of which are inert to mild hydride reagents. The key to achieving this is the use of reagents that are powerful enough to reduce aldehydes but not so reactive as to cleave the ether or reduce the benzene (B151609) ring.

Sodium borohydride (NaBH₄) is an excellent example of a chemoselective reagent for this purpose. rsc.org Its milder reactivity compared to agents like lithium aluminum hydride ensures that only the aldehyde carbonyl is targeted. Modified borohydride systems have been developed to enhance this selectivity further, allowing aldehydes to be reduced even in the presence of less reactive ketone functionalities. For example, a combination of NaBH₄ and acetylacetone (B45752) has been shown to selectively reduce aldehydes over ketones. rsc.org Similarly, the NaBH₄/Na₂C₂O₄ system in water provides high chemoselectivity for aldehydes. orientjchem.org While 4-isopropoxybenzaldehyde lacks a ketone group, these principles underscore the inherent selectivity of standard reduction protocols.

Enantioselective reduction is a powerful strategy for synthesizing chiral alcohols from prochiral ketones. thieme-connect.comnih.govnih.gov This is achieved using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidines or enzyme systems like alcohol dehydrogenases (ADHs), which guide the reducing agent to one face of the carbonyl group, producing a significant excess of one enantiomer. nih.govd-nb.inforesearchgate.net

However, these strategies are not applicable to the synthesis of this compound. The reason is that this compound is an achiral molecule; it does not possess a stereocenter and is superimposable on its mirror image. The precursor, 4-isopropoxybenzaldehyde, is also prochiral but its reduction leads to a primary alcohol. Primary alcohols of the type Ar-CH₂-OH are achiral unless there is a source of chirality elsewhere in the molecule. Therefore, the concept of enantioselectivity does not apply to this specific transformation.

Alkylation and Substitution Reactions in Benzyl (B1604629) Alcohol Synthesis

An alternative and equally important strategy for synthesizing this compound involves forming the ether linkage as a key step. This is typically done by alkylating a suitable phenol (B47542) precursor.

The most prominent nucleophilic substitution method for this synthesis is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org For this compound, the most common pathway involves the O-alkylation of 4-hydroxybenzyl alcohol.

In this procedure, 4-hydroxybenzyl alcohol is first deprotonated with a suitable base to form the more nucleophilic phenoxide ion. Strong bases like sodium hydride (NaH) are highly effective for this step. The resulting phenoxide then attacks an isopropyl halide, such as isopropyl bromide, to form the desired ether product. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) to facilitate the Sₙ2 mechanism.

Table 2: Typical Conditions for Williamson Ether Synthesis of this compound

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |

| 4-Hydroxybenzyl alcohol | Isopropyl bromide | Sodium Hydride (NaH) | DMF | 0°C to room temperature |

| 4-Hydroxybenzyl alcohol | Isopropyl bromide | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux |

This method is highly effective, with a published example detailing the treatment of 4-hydroxybenzyl alcohol with sodium hydride and then isopropyl bromide in DMF to yield this compound.

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for forming new bonds. Palladium-catalyzed C(sp²)-H functionalization allows for the direct conversion of a carbon-hydrogen bond on an aromatic ring into a new bond, such as a C-O bond for ether synthesis. nih.govu-tokyo.ac.jp

In the context of this compound synthesis, this strategy is conceptually possible but not a standard preparative route. It would involve the direct, regioselective isopropoxylation of a benzyl alcohol derivative at the para-C-H bond. These reactions often require a directing group on the substrate to position the palladium catalyst near the target C-H bond. acs.orgscispace.com The catalyst, typically a Pd(II) salt like Pd(OAc)₂, forms a palladacycle intermediate which then undergoes oxidation (often to a Pd(IV) state) in the presence of an oxidant and the alcohol. semanticscholar.orgnih.gov Subsequent reductive elimination forms the C-O bond and regenerates the active catalyst. semanticscholar.org

While methods exist for the Pd-catalyzed alkoxylation of C(sp²)-H bonds in various aromatic systems, including those with directing groups like pyridines or amides, the direct para-selective isopropoxylation of unprotected benzyl alcohol itself is challenging and not commonly reported. acs.orgacs.org This approach remains an area of academic research rather than a practical, established synthesis for this specific compound.

Novel Synthetic Approaches and Catalytic Systems for this compound

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for the production of alcohols. These novel approaches often focus on catalytic systems that offer high selectivity, atom economy, and milder reaction conditions compared to traditional stoichiometric methods. For a compound such as this compound, these modern strategies encompass asymmetric catalysis for creating chiral versions and electrochemical methods for redox transformations.

Asymmetric Catalysis in Chiral Alcohol Synthesis

Asymmetric synthesis has become a cornerstone in modern chemistry, particularly for producing chiral compounds that are vital as synthons for pharmaceuticals and fine chemicals. liv.ac.uknih.gov The goal is to create a specific enantiomer or diastereomer of a molecule, as different stereoisomers often exhibit distinct biological activities. wikipedia.org This is achieved through methods like enantioselective catalysis, which uses a chiral catalyst to steer a reaction towards the desired stereoisomeric product. wikipedia.orgnobelprize.org

The Guerbet reaction, discovered over a century ago, traditionally involves the coupling of two primary alcohols to form a new, higher-order alcohol. liv.ac.uk While effective for creating larger alcohol structures, the classic reaction produces racemic products. liv.ac.uk A significant modern advancement is the development of the asymmetric Guerbet reaction, which provides an appealing route to chiral alcohols without the need for external reducing agents, producing only water as a byproduct. liv.ac.uknih.gov

This enantioselective variant often utilizes commercially available, classic Noyori Ru(II)-diamine-diphosphine catalysts. liv.ac.uknih.govsorbonne-nouvelle.fr In this process, a racemic secondary alcohol can be coupled with a primary alcohol to generate a new chiral alcohol with high enantioselectivity, achieving enantiomeric ratios up to 99:1. liv.ac.uksorbonne-nouvelle.frresearchgate.net The reaction mechanism is understood to proceed through a Ru-catalyzed asymmetric hydrogen-autotransfer process, working in concert with a base that promotes the isomerization of an allylic alcohol intermediate. nih.govsorbonne-nouvelle.frresearchgate.net This method represents a green and highly efficient strategy for chiral alcohol synthesis. researchgate.net

Table 1: Key Features of the Asymmetric Guerbet Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Coupling of a racemic secondary alcohol with a primary alcohol. | sorbonne-nouvelle.fr, liv.ac.uk |

| Catalyst System | Noyori Ru(II)-diamine-diphosphine complexes. | sorbonne-nouvelle.fr, researchgate.net, nih.gov |

| Key Advantage | Produces chiral alcohols with high enantiomeric ratios (up to 99:1). | liv.ac.uk, researchgate.net |

| Mechanism | Ru-catalyzed asymmetric hydrogen autotransfer combined with base-promoted isomerization. | researchgate.net, sorbonne-nouvelle.fr, nih.gov |

| Byproduct | Water is the only byproduct, making it an atom-efficient process. | liv.ac.uk |

Ruthenium-catalyzed hydrogen autotransfer, also known as the "borrowing hydrogen" (BH) methodology, is a powerful and atom-efficient strategy in organic synthesis. nih.govscispace.comrsc.org These processes allow for the conversion of lower alcohols into higher, more complex alcohols without the need for pre-metalated reagents or metallic reductants. scispace.comnih.govrsc.org The core principle of the BH pathway involves the temporary, metal-catalyzed dehydrogenation of a starting alcohol to form an intermediate carbonyl compound (an aldehyde or ketone). nih.gov This reactive intermediate can then participate in a variety of bond-forming reactions. The hydrogen, which was "borrowed" by the catalyst, is then returned to reduce a subsequent intermediate, regenerating the catalyst and completing the cycle. nih.gov

This methodology is distinct from processes that cause formal hydroxyl substitution. scispace.comrsc.org Ruthenium(II) complexes are particularly well-suited for this chemistry due to their ability to facilitate alkoxide β-hydride elimination. scispace.comrsc.org The versatility of this approach has been demonstrated in the synthesis of chiral γ-amino alcohols and other valuable molecules. researchgate.net While amination of alcohols is a common application, the underlying principle of generating a carbonyl intermediate from an alcohol is central to reactions like the aforementioned asymmetric Guerbet reaction. nih.gov This strategy merges the characteristics of catalytic hydrogenation and carbonyl addition into a single, efficient process. scispace.comrsc.org

Electrochemical Synthesis and Redox Transformations

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional chemical methods, offering unique reactivity and control over redox processes. nih.gov By using electricity as a "reagent," it can drive reactions under mild conditions and often avoids the use of stoichiometric oxidants or reductants that generate significant waste. chemrxiv.orgnih.gov

The electrochemical reduction of carbonyl compounds, such as aldehydes and ketones, is a direct method for synthesizing the corresponding alcohols. For the synthesis of this compound, the precursor would be 4-isopropoxybenzaldehyde. This method can be a powerful alternative to using chemical reducing agents. Reductive electrochemistry can activate strong bonds and, in some cases, can be used for the deoxygenative functionalization of alcohols and carbonyl compounds to form other valuable intermediates like alkylboronic esters. nih.gov

In a typical electroreduction, the carbonyl compound is reduced at the cathode of an electrochemical cell. The process involves the transfer of electrons to the carbonyl group, followed by protonation to yield the alcohol. The specific conditions, including the electrode material, solvent, supporting electrolyte, and applied potential, are crucial for achieving high yield and selectivity, minimizing side reactions like competing proton reduction. nih.gov

Table 2: Precursor for Electroreduction to this compound

| Precursor Name | Molecular Formula | CAS Number | Use |

|---|

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comthermofisher.com

The electrochemical oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a widely studied transformation that offers a green alternative to methods using heavy metal oxidants. nih.govresearchgate.net The anodic oxidation of this compound would follow a mechanism similar to that proposed for other benzyl alcohols. researchgate.net

The process is generally initiated by the anodic oxidation of the alcohol at the electrode surface to form a radical cation intermediate. nih.gov This is followed by a deprotonation step, resulting in a radical species. A subsequent single-electron oxidation and a final deprotonation step yield the desired aldehyde, in this case, 4-isopropoxybenzaldehyde. nih.gov Water present in the system often undergoes cathodic reduction, generating hydroxide (B78521) ions and releasing hydrogen gas. researchgate.net The choice of electrode material (e.g., platinum, gold, copper, or nickel) and reaction conditions significantly influences the efficiency and selectivity of the oxidation, determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. researchgate.netscielo.br For instance, studies on ethanol oxidation show that product distribution (acetaldehyde vs. CO₂) is highly dependent on the electrode composition (e.g., pure platinum vs. platinum-rhodium alloys) and reactant concentration. scielo.br

A proposed general mechanism involves:

Initial Oxidation: The alcohol is oxidized at the anode, losing an electron to form a radical cation. nih.gov

Deprotonation: A base (such as hydroxide generated at the cathode) removes a proton from the hydroxyl group. nih.govresearchgate.net

Second Oxidation & Deprotonation: The resulting radical undergoes further oxidation and deprotonation at the alpha-carbon to form the final carbonyl product. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more environmentally benign and sustainable production methods. These principles focus on reducing or eliminating the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. Key areas of focus in the green synthesis of this compound include the use of solvent-free reaction conditions or environmentally benign solvents like water, and the development of efficient and recyclable catalysts.

Solvent-Free Reactions and Aqueous Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. nih.gov Green chemistry seeks to replace these solvents with safer alternatives or to eliminate their use altogether. nih.gov

Solvent-Free Synthesis:

Another approach to solvent-free synthesis is the use of microwave irradiation. researchgate.netresearchgate.net Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. researchgate.net For instance, the synthesis of various organic molecules, including the protection of alcohols, has been efficiently carried out using microwave irradiation without a solvent. researchgate.net This technique could potentially be applied to the synthesis of this compound, for example, in the etherification of 4-hydroxybenzyl alcohol with an isopropyl source or the reduction of 4-isopropoxybenzaldehyde.

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the solubility of organic reactants in water can be a challenge, various techniques can be employed to facilitate reactions in aqueous media. The synthesis of various organic compounds, including the conversion of primary alcohols and aldehydes to other functional groups, has been achieved in aqueous media, often with the assistance of microwave irradiation to enhance reaction rates. mdpi.com The hydrolysis of related compounds in aqueous environments also points to the compatibility of such structures with water-based systems. evitachem.com

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption. wordpress.comhidenanalytical.com The development of sustainable catalysts for the production of this compound is a key research area.

Catalytic Transfer Hydrogenation:

A promising green route to this compound is the catalytic transfer hydrogenation (CTH) of 4-isopropoxybenzaldehyde. nih.gov CTH offers a safer and more convenient alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. nih.gov In CTH, hydrogen is transferred from a donor molecule, such as an alcohol (e.g., isopropanol (B130326) or ethanol) or formic acid, to the substrate in the presence of a catalyst. nih.govscielo.org.mx

The use of isopropanol or ethanol as both the hydrogen donor and the solvent is a particularly attractive green strategy. scielo.org.mx This approach minimizes the number of reaction components and utilizes relatively benign and readily available alcohols. Research on the CTH of other aldehydes and ketones has demonstrated the effectiveness of various catalysts, including those based on ruthenium and iron. nih.govscielo.org.mx Iron-based catalysts are especially desirable due to the high abundance and low toxicity of iron. nih.gov

For example, the transfer hydrogenation of various ketones and aldehydes to their corresponding alcohols has been successfully achieved using air-stable ruthenium(II) complexes with ethanol as the hydrogen source and solvent. scielo.org.mx Similarly, iron-based catalysts have been developed for the asymmetric transfer hydrogenation of prochiral ketones, yielding enantioenriched alcohols. nih.gov While a specific catalyst for the CTH of 4-isopropoxybenzaldehyde to this compound is not detailed in the provided search results, the extensive research on analogous reactions provides a strong foundation for its development.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages in terms of sustainability. hidenanalytical.com They can be easily separated from the reaction mixture and recycled, reducing waste and catalyst cost. hidenanalytical.com For the synthesis of this compound, a solid catalyst could be employed for the reduction of 4-isopropoxybenzaldehyde. For instance, the solvent-free aerobic oxidation of benzyl alcohol has been achieved using ruthenium supported on alumina (B75360), which is a heterogeneous catalyst. mdpi.com This highlights the potential for developing a recyclable heterogeneous catalyst for the corresponding reduction reaction. The development of catalysts from LDH (Layered Double Hydroxides) precursors has also shown promise for the transfer hydrogenation of carbonyl compounds. rsc.org

Microwave-Assisted Catalysis:

The combination of microwave irradiation and catalysis can lead to highly efficient and green synthetic methods. researchgate.net Microwave heating can enhance the activity of catalysts, leading to faster reactions and higher yields. rsc.org This has been demonstrated in the microwave-assisted synthesis of various compounds, including the electro-oxidation of benzyl alcohols using metal-organic framework (MOF) based catalysts. rsc.org A similar approach could be envisioned for the catalytic reduction of 4-isopropoxybenzaldehyde.

The following table summarizes potential green chemistry approaches for the synthesis of this compound based on analogous reactions.

| Synthetic Step | Green Chemistry Approach | Potential Catalyst/Conditions | Rationale |

| Reduction of 4-isopropoxybenzaldehyde | Catalytic Transfer Hydrogenation | Ru(II) or Fe(II) complexes with isopropanol/ethanol | Avoids high-pressure H2, uses benign hydrogen donor/solvent. nih.govnih.govscielo.org.mx |

| Reduction of 4-isopropoxybenzaldehyde | Solvent-Free Catalytic Reduction | Heterogeneous catalyst (e.g., Ru/Al2O3) | Minimizes solvent waste, allows for catalyst recycling. mdpi.com |

| Etherification of 4-hydroxybenzyl alcohol | Microwave-Assisted Synthesis | Solvent-free or with a green solvent | Accelerates reaction, reduces energy consumption. researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 4 Isopropoxybenzyl Alcohol and Its Derivatives

Reaction Pathways and Functional Group Transformations

The reactivity of 4-isopropoxybenzyl alcohol is centered around the transformations of its primary alcohol group and the potential for substitution reactions, either at the benzylic position after activation or on the aromatic ring.

The primary alcohol functionality of this compound can be readily oxidized to form the corresponding aldehyde, 4-isopropoxybenzaldehyde (B92280), which can be further oxidized to 4-isopropoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of converting primary alcohols directly to carboxylic acids. libretexts.org The mechanism of KMnO₄ oxidation of alcohols is believed to proceed through the formation of a manganese ester, followed by an E2-like elimination. stackexchange.comyoutube.com The reaction typically occurs under basic, aqueous conditions. Another powerful oxidizing system for converting benzylic alcohols to carboxylic acids involves nickel peroxide nanoparticles (NPNPs). For instance, a catalytic system of NiSO₄·6H₂O with a co-oxidant like K₂S₂O₈ in aqueous KOH has been shown to effectively oxidize various para-substituted benzyl (B1604629) alcohols to their corresponding benzoic acids in high yields. mdpi.com This method is considered environmentally friendly as it operates in water at room temperature. mdpi.com

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid using a strong oxidant like chromic acid (formed from CrO₃ or K₂Cr₂O₇ in acid) involves the initial formation of an aldehyde. stackexchange.com This aldehyde then forms a hydrate (B1144303) in the presence of water, which is subsequently oxidized to the carboxylic acid. stackexchange.com The presence of water is often crucial for the oxidation to proceed to the carboxylic acid stage. stackexchange.com

Table 1: Oxidation of Substituted Benzyl Alcohols to Carboxylic Acids This table presents data on the catalytic oxidation of various para-substituted benzyl alcohols to their corresponding benzoic acids using a NiSO₄·6H₂O/K₂S₂O₈ system in aqueous KOH at room temperature for 4 hours. The data is adapted from a study on green catalytic conversion of benzylic alcohols. mdpi.com

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzoic acid | 97 |

| 4-Methylbenzyl alcohol | 4-Methylbenzoic acid | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 92 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid | 85 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzoic acid | 78 |

The hydroxyl group of this compound can be transformed into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. For example, reaction with a hydrohalic acid can convert the alcohol to the corresponding 4-isopropoxybenzyl halide. google.com This halide can then be reacted with various nucleophiles to introduce new functional groups at the benzylic position.

Etherification: this compound can undergo etherification to form various ethers. This can be achieved through a Williamson ether synthesis-type reaction where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide. A procedure for synthesizing this compound itself involves the etherification of 4-hydroxybenzyl alcohol with isopropyl bromide. Similarly, this compound can be reacted with other alkylating agents. Another approach is the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols, which can be used to form ether derivatives. researchgate.net

Esterification: The alcohol can be esterified by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst, such as concentrated sulfuric acid. uakron.eduscirp.org This reaction is a condensation reaction, producing an ester and water. scirp.org For example, this compound can be treated with a suitable carboxylic acid to form the corresponding ester. A related reaction is the formation of carbamates, which are esters of carbamic acid. Phenyl (4-isopropoxybenzyl)carbamate can be synthesized by treating this compound with phenyl isocyanate. evitachem.com

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the reaction mechanism and the factors that influence the reaction rate. Several studies have investigated the kinetics of the oxidation of substituted benzyl alcohols by various oxidizing agents. These studies are relevant to understanding the reactivity of this compound, as the isopropoxy group at the para position will influence the electronic properties of the aromatic ring and, consequently, the reaction rate.

In the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide, the reaction was found to be first order with respect to the oxidant, the alcohol, and hydrogen ions. cdnsciencepub.com The rates of oxidation of substituted benzyl alcohols correlated well with Brown's σ+ constants, indicating the development of a positive charge at the benzylic carbon in the transition state. cdnsciencepub.com The reaction constant (ρ) was negative, signifying that electron-donating groups, such as the isopropoxy group, accelerate the reaction. cdnsciencepub.comscispace.com This is consistent with a mechanism involving a hydride transfer from the alcohol to the oxidant in the rate-determining step. cdnsciencepub.comrsc.org

A kinetic study of the oxidation of substituted benzyl alcohols by pyrazinium dichromate also showed a first-order dependence on the concentrations of the substrate, the oxidant, and acid. asianpubs.org The observation of a substantial primary kinetic isotope effect (kH/kD) confirmed that the cleavage of the α-C-H bond is part of the rate-determining step. asianpubs.org

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate. For the oxidation of substituted benzyl alcohols, the activation parameters have been calculated in several studies. cdnsciencepub.comscispace.comasianpubs.org A linear relationship between ΔH‡ and ΔS‡ is often observed, suggesting a common mechanism for the series of related reactions. cdnsciencepub.com

Table 2: Kinetic Data for the Oxidation of Substituted Benzyl Alcohols This table presents representative kinetic data for the oxidation of various substituted benzyl alcohols. The data is compiled from multiple sources to illustrate the effect of substituents on the reaction rate. cdnsciencepub.comscispace.comrsc.org

| Substituent (para) | Oxidant | Rate Constant (relative to H) | Reaction Constant (ρ) |

| -OCH₃ | Sodium N-chlorobenzenesulphonamide | >1 | -2.14 rsc.org |

| -CH₃ | Sodium N-bromobenzenesulfonamide | >1 | -2.84 cdnsciencepub.com |

| -H | Sodium N-chloro-p-toluenesulfonamide | 1 | -1.66 scispace.com |

| -Cl | Sodium N-bromobenzenesulfonamide | <1 | -2.84 cdnsciencepub.com |

| -NO₂ | Sodium N-chlorobenzenesulphonamide | <1 | -2.14 rsc.org |

Stereochemical Aspects of Reactions Involving this compound

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound and its derivatives can serve as prochiral substrates or can be incorporated into more complex molecules where the control of stereochemistry is paramount.

Enantioselective reactions aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using a chiral catalyst or a chiral auxiliary.

Enantioselective Acylation: The kinetic resolution of racemic secondary alcohols via enantioselective acylation is a well-established method for obtaining enantiomerically enriched alcohols and esters. libretexts.orgjocpr.com This can be achieved using enzymes, such as lipases, or chiral catalysts, like N-heterocyclic carbenes (NHCs). libretexts.orgamazonaws.com In a dynamic kinetic resolution (DKR), the unreacted enantiomer of the alcohol is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. libretexts.orgd-nb.info These methods could be applied to a chiral derivative of this compound, for instance, if the benzylic position were substituted to create a stereocenter.

A chiral DMAP (4-dimethylaminopyridine) derivative has been used for the kinetic resolution of secondary alcohols via acylation. msu.edu The selectivity of these reactions is often expressed by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers.

Diastereoselective reactions are used to control the formation of one diastereomer over another when a molecule with multiple stereocenters is synthesized. This is often accomplished by using a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net

Chiral Auxiliaries: Evans oxazolidinones are a class of widely used chiral auxiliaries for diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu For example, an N-acyl oxazolidinone derived from a carboxylic acid can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide or an aldehyde, proceeds with high diastereoselectivity, controlled by the bulky substituent on the oxazolidinone ring. wikipedia.orgwilliams.edu A derivative of 4-isopropoxybenzoic acid could be attached to a chiral auxiliary to perform diastereoselective reactions.

Synthesis of Vicinal Diols: The stereoselective synthesis of vicinal diols (1,2-diols) is an important transformation in organic synthesis. nih.govorganic-chemistry.org One approach involves the reaction of γ-alkoxyallylaluminium compounds with aldehydes or ketones, which can lead to the highly diastereoselective formation of mono-protected vicinal diols. psu.edu A derivative of this compound could potentially be used in such a sequence to generate a specific diastereomer of a more complex molecule. Another strategy is the stereoselective aminohydroxylation of allylic carbamates, which can be used to synthesize 2-amino-1,3-diols. beilstein-journals.org

Computational and Theoretical Chemistry Applications

Computational methods have become indispensable in modern chemistry, offering insights that complement experimental findings. For this compound and its derivatives, these techniques are employed to elucidate reaction mechanisms, understand conformational preferences, and predict reactivity and selectivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It has proven to be a powerful tool for studying reaction mechanisms, providing detailed information about transition states and reaction intermediates. numberanalytics.comresearchgate.net

DFT calculations have been instrumental in understanding the oxidation mechanisms of various alcohols, which can be analogous to the reactions of this compound. For instance, studies on the oxidation of secondary alcohols to ketones have utilized DFT to map out complex reaction pathways, identifying the key steps such as alcohol substitution, deprotonation, and β-hydride elimination. caltech.edu These calculations reveal the energetics of different pathways, helping to determine the most favorable mechanism. caltech.edu In the context of alcohol oxidation catalyzed by copper-based systems, DFT has been used to explore multiple potential reaction pathways, ultimately identifying the most plausible mechanism based on calculated energy barriers. rsc.orgmdpi.com

For derivatives of 4-alkoxybenzyl alcohols, such as those used in solid-phase peptide synthesis, understanding the reaction mechanisms is critical for optimizing synthesis protocols. acs.orgnih.gov DFT can be applied to model the reactions occurring on the resin, providing insights into the efficiency of capping remaining hydroxyl groups to prevent the formation of truncated peptide sequences. acs.orgnih.gov

Furthermore, DFT studies on related phenolic compounds, like derivatives of 2,4-dihydroxybenzoic acid, have shed light on processes such as proton transfer, which is a fundamental step in many chemical reactions. chemrxiv.org By calculating properties like proton affinity and gas-phase acidity, researchers can understand how substituents affect the reactivity of the molecule. chemrxiv.org

The table below summarizes findings from DFT studies on related alcohol oxidation reactions, which can provide a framework for understanding the reactivity of this compound.

| Catalyst System | Substrate | Key Mechanistic Insight from DFT |

| (-)-Sparteine-PdX2 | Secondary Alcohols | The mechanism involves alcohol substitution, deprotonation by the deposed anion and free sparteine, and a four-coordinate β-hydride elimination transition state. caltech.edu |

| (bpy)CuI-TEMPO/NMI | Alcohol | The favored pathway involves the alcohol coordinating to the Cu(I) center, transferring a proton to TEMPO, followed by another TEMPO molecule abstracting a hydrogen from the alcoholate to form the aldehyde. rsc.org |

| CuI/L-Proline-TEMPO | 2° Alcohol | In the absence of TEMPO, the substrate alcohol provides a proton to −OtBu, followed by direct oxidation by O2. mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows for the study of the conformational landscape of molecules, which is the collection of all possible three-dimensional arrangements of its atoms. drugdesign.org Understanding the conformational preferences of this compound is crucial as it can significantly influence its reactivity. drugdesign.org

The conformational analysis of a molecule provides a detailed picture of its potential energy surface, identifying low-energy conformations (local minima) and the global minimum energy conformation. drugdesign.org While a systematic scan of all possible conformations is computationally expensive for molecules with multiple rotatable bonds, MD simulations at different temperatures can efficiently sample the conformational space to find low-energy structures. drugdesign.org

For derivatives of this compound, such as those attached to a resin for solid-phase synthesis, understanding their conformation is important. High-resolution magic angle spinning (HR-MAS) NMR spectroscopy, complemented by computational analysis, can be used to study the conformation of resin-bound molecules. acs.orgnih.gov

The table below illustrates the types of information that can be obtained from conformational analysis and MD simulations of alcohols.

| Technique | Analyzed Molecule Type | Key Findings |

| Molecular Dynamics | Acyclic Sugar Alcohols (e.g., Ribitol, Xylitol) | The configuration of hydroxyl groups influences conformational flexibility and intramolecular hydrogen bonding patterns. mdpi.com |

| Molecular Dynamics | Ionic Liquid-Alcohol Mixtures | Alcohols can weaken the hydrogen bond network of ionic liquids and accelerate their dynamics. rsc.org |

| Conformational Analysis | General Acyclic Molecules | Identifies stable conformers and the energy barriers between them, which is crucial for understanding reactivity. drugdesign.org |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, which is of great importance for synthesis planning. nih.govresearchgate.net For this compound and its derivatives, these predictive models can guide the design of new reactions and optimize existing ones.

One approach to predicting reactivity involves using quantum mechanical calculations, such as DFT, to evaluate the intrinsic reactivity of molecules. nih.gov By compiling datasets of known reactions and their outcomes, machine learning models can be trained to predict the reactivity of new compounds, significantly reducing computational and experimental costs. nih.gov These models can achieve high accuracy in predicting reaction outcomes. nih.gov

For predicting the regio- and site-selectivity of organic reactions, various computational tools are available, with a particular focus on machine learning models. nih.govresearchgate.net These models use different molecular representations (featurization techniques) and architectures to predict the most likely site of reaction on a molecule. nih.govresearchgate.net For instance, in palladium-catalyzed C-H activation reactions, a computational approach has been developed to automatically generate and analyze reaction intermediates to predict the final products and rationalize regioselectivity. beilstein-journals.org

In the context of derivatives of this compound, such as those found in resorcin nih.govarenes, theoretical calculations have been used to study the reaction pathways leading to the formation of o-quinomethide derivatives. royalsocietypublishing.org These studies calculate activation energies for different pathways, allowing for the prediction of the most favorable reaction mechanism and, consequently, the selectivity of the reaction. royalsocietypublishing.org

The table below provides examples of how computational methods are used to predict reactivity and selectivity.

| Computational Method | Application | Predicted Property |

| Machine Learning & Quantum Mechanics | Covalent Inhibitors | Intrinsic reactivity. nih.gov |

| Machine Learning | General Organic Reactions | Regio- and site-selectivity. nih.govresearchgate.net |

| DFT & Automated Analysis | Pd-catalyzed C-H Activation | Reaction mechanism and regioselectivity. beilstein-journals.org |

| DFT | Alkoxybenzyl derivatives of resorcin nih.govarene | Activation energies and reaction pathways for the formation of o-quinomethide derivatives. royalsocietypublishing.org |

Advanced Spectroscopic and Analytical Characterization of 4 Isopropoxybenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 4-Isopropoxybenzyl alcohol, ¹H NMR and ¹³C NMR are fundamental for assigning the position of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. The signals are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. The expected signals for this compound are detailed below.

¹H NMR Signal Assignment

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.3 | Doublet | 6H |

| Alcohol -OH | Variable | Singlet (broad) | 1H |

| Isopropyl -CH | ~4.5 | Septet | 1H |

| Benzylic -CH₂ | ~4.6 | Singlet | 2H |

| Aromatic H (ortho to -OCH(CH₃)₂) | ~6.9 | Doublet | 2H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. oregonstate.edu As with ¹H NMR, chemical shifts are reported relative to TMS. The predicted assignments for the carbon atoms in this compound are outlined in the following table.

¹³C NMR Signal Assignment

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Isopropyl -CH₃ | ~22 |

| Benzylic -CH₂OH | ~65 |

| Isopropyl -CH | ~70 |

| Aromatic C (ortho to -OCH(CH₃)₂) | ~116 |

| Aromatic C (ortho to -CH₂OH) | ~128 |

| Aromatic C (ipso, attached to -CH₂OH) | ~133 |

Two-dimensional (2D) NMR techniques provide further confirmation of the structural assignments by showing correlations between different nuclei. iosrjournals.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate directly bonded proton and carbon atoms. hmdb.ca For this compound, this would show cross-peaks connecting the proton signal at ~1.3 ppm to the carbon signal at ~22 ppm (isopropyl methyl groups), the proton signal at ~4.5 ppm to the carbon signal at ~70 ppm (isopropyl methine), the benzylic proton signal at ~4.6 ppm to the benzylic carbon at ~65 ppm, and the aromatic proton signals to their corresponding aromatic carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY spectrum identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm stereochemistry and conformation. For instance, a NOESY spectrum of this compound would be expected to show a cross-peak between the isopropyl methine proton (~4.5 ppm) and the signals of the adjacent aromatic protons (~6.9 ppm), confirming their spatial proximity.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. americanpharmaceuticalreview.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. americanpharmaceuticalreview.com To determine the purity of a this compound sample, a certified internal standard with a known concentration is added to the sample. govst.edu

The purity of the analyte can be calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. For this compound, the sharp singlet from the benzylic protons (-CH₂) at ~4.6 ppm would be an excellent choice for quantification due to its distinctness and lack of complex splitting. qNMR can be used as a primary analytical method for purity assessment, sometimes replacing multiple other tests like chromatography and titration. govst.eduspectroscopyeurope.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Expected) | Appearance |

|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3600 - 3200 | Broad, strong |

| Alkane (C-H) | C-H stretch | 3000 - 2850 | Medium to strong |

| Aromatic (C-H) | C-H stretch | 3100 - 3000 | Medium to weak |

| Aromatic (C=C) | C=C stretch | 1600 - 1450 | Medium, sharp peaks |

| Alcohol (C-O) | C-O stretch | ~1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern. youtube.com

For this compound (molar mass: 166.22 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation is influenced by the stability of the resulting ions. Common fragmentation patterns for benzyl (B1604629) alcohols include the formation of a stable tropylium (B1234903) ion. youtube.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - H₂O]⁺ | Loss of water |

| 123 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 108 | [C₇H₈O]⁺ | Cleavage of the isopropoxy group, resulting in a hydroxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Loss of a hydrogen radical from the hydroxybenzyl cation, often rearranging to a stable hydroxytropylium ion youtube.com |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |

Alpha cleavage between the carbon and oxygen of the alcohol is a common pathway for alcohols. youtube.com Another significant fragmentation pathway involves the loss of a water molecule (M-18), which is also characteristic of alcohols. youtube.com

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. sielc.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light effectively (typically around 254 nm). researchgate.netresearchgate.net This technique allows for the separation of the target compound from impurities and can be used for accurate quantification by comparing the peak area to that of a standard of known concentration. damascusuniversity.edu.sy

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. this compound is sufficiently volatile for GC analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. shimadzu.com As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to spectral libraries. This method is highly sensitive and specific, making it ideal for identifying and quantifying trace amounts of the compound or its related impurities in a sample. jmchemsci.com

Applications of 4 Isopropoxybenzyl Alcohol in Advanced Materials and Specialized Chemicals

Precursors in Polymer Science and Material Synthesis

In the realm of polymer science, 4-isopropoxybenzyl alcohol and its related structures are instrumental in creating polymers with specific, predictable characteristics. It functions both as a component in the polymer backbone and as a critical agent for controlling the polymerization process itself.

The introduction of this compound into polymerization reactions provides a powerful method for tailoring the final properties of the polymer. This control is often exerted through its role as a chain transfer agent (CTA) or as a reaction accelerator, particularly in cationic polymerizations.

Alcohols can function as effective degenerative chain transfer agents in the cationic polymerization of electron-rich monomers like p-alkoxy-styrenes. rsc.org In these systems, the alcohol can control the molar mass of the resulting polymer. rsc.org Studies have shown that alcohols such as isopropanol (B130326) can be used to regulate the molecular weight of polymers like poly(methyl methacrylate) (PMMA) and poly(acrylic acid). researchgate.netmdpi.com The molecular weight of the polymer tends to decrease as the concentration of the alcohol chain transfer agent increases. researchgate.net This mechanism involves the transfer of a hydrogen atom from the alcohol to the propagating polymer chain, terminating its growth and initiating a new chain. researchgate.netcore.ac.uk This process is crucial for producing polymers with low molecular weights and narrow molecular weight distributions, which is essential for applications requiring specific viscosity and processing characteristics. mdpi.comcore.ac.uk

Furthermore, benzyl (B1604629) alcohols can act as significant accelerators in the photoinitiated cationic ring-opening polymerization of epoxide monomers. researchgate.net The reactivity of the benzyl alcohol is influenced by the substituents on its benzene (B151609) ring. researchgate.net For instance, electron-donating groups like alkoxy groups can enhance this accelerating effect. researchgate.net The presence of the alcohol can divert the polymerization to a more rapid "activated monomer" mechanism, resulting in the incorporation of benzyl ether groups at the ends of the polymer chains. researchgate.net This functionalization of the chain ends is a key strategy for producing telechelic polymers, which are macromolecules with reactive end-groups that can be used to create block copolymers and other complex architectures.

| Mechanism | Function of Alcohol | Effect on Polymer | Relevant Alcohol Type |

|---|---|---|---|

| Chain Transfer | Acts as a Chain Transfer Agent (CTA) to terminate a growing polymer chain and initiate a new one. mdpi.comcore.ac.uk | Controls and typically reduces molecular weight; narrows molecular weight distribution. researchgate.net | Isopropanol, Ethanol (B145695), Methanol (B129727) rsc.orgresearchgate.net |

| Cationic Polymerization Acceleration | Functions as an accelerator, often via an "activated monomer" mechanism. researchgate.net | Increases the rate of polymerization; incorporates as a functional end-group (e.g., benzyl ether). researchgate.net | Benzyl Alcohols (reactivity influenced by ring substituents) researchgate.net |

One of the most significant applications of 4-alkoxybenzyl alcohol derivatives is in solid-phase peptide synthesis (SPPS), a cornerstone technology for producing peptides for research and therapeutic use. nih.govnih.gov The polymer-bound form, commonly known as Wang resin, is one of the most widely used solid supports for synthesizing peptide acids. peptide.comsigmaaldrich.comsigmaaldrich.com

In this methodology, the 4-alkoxybenzyl alcohol moiety acts as a linker, covalently attaching the first amino acid to an insoluble polystyrene resin core. peptide.com This attachment, typically forming a benzylic ester bond, is stable throughout the sequential steps of peptide chain elongation but is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the final peptide. peptide.compeptide.com

| Feature | Description | Significance |

|---|---|---|

| Core Support | Polystyrene cross-linked with divinylbenzene. sigmaaldrich.com | Provides an insoluble, chemically inert matrix for synthesis. |

| Linker | 4-Alkoxybenzyl alcohol moiety. peptide.com | Anchors the C-terminal amino acid to the resin via an acid-labile ester bond. peptide.com |

| Cleavage Condition | Moderate acid, typically Trifluoroacetic Acid (TFA). peptide.com | Allows for the release of the synthesized peptide from the solid support under conditions that often simultaneously remove side-chain protecting groups. peptide.com |

| Application | Standard method for the synthesis of peptide acids using the Fmoc/tBu protection strategy. peptide.compeptide.com | Enables the routine and automated synthesis of complex peptides for research and pharmaceutical applications. |

Role in Specialty Chemical Production

Benzyl alcohol and its substituted derivatives are valuable intermediates in the production of a wide array of specialty chemicals. google.comlanxess.com They serve as foundational building blocks for products used in the pharmaceutical, agricultural, fragrance, and flavor industries. google.comlanxess.com For example, benzyl alcohol can be a precursor for active pharmaceutical ingredients, preservatives in cosmetics, and fragrance fixatives. lanxess.comthegoodscentscompany.com

This compound fits into this paradigm as a functionalized intermediate. The presence of the isopropoxy group modifies the chemical properties of the benzyl alcohol core, influencing factors such as solubility, volatility, and reactivity. This makes it a unique building block for creating higher-value, specialized molecules. The valorization of benzyl alcohols through oxidation to the corresponding benzaldehydes is a key transformation, as these aldehydes are important components in perfumery and agrochemicals. cardiff.ac.uk By starting with this compound, chemists can synthesize specialty aldehydes and other derivatives where the isopropoxy moiety imparts specific, desirable characteristics to the final product. The manufacturing processes for such chemicals often involve catalytic reactions where the starting alcohol is transformed into a more complex structure. cardiff.ac.uknih.gov

Future Research Directions and Emerging Paradigms for 4 Isopropoxybenzyl Alcohol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to understanding and utilizing 4-isopropoxybenzyl alcohol. Machine learning (ML) algorithms can analyze vast datasets to predict the properties and reactivity of novel derivatives, significantly accelerating the discovery process. nih.gov By identifying hidden patterns in molecular structures and their biological activities, AI can guide the synthesis of new compounds with enhanced therapeutic potential or material properties. nih.gov

Key AI/ML Application Areas:

De Novo Drug Design: Generating novel molecular structures based on the this compound scaffold with optimized properties.

Reaction Prediction: Foreseeing the outcomes and yields of synthetic reactions involving this compound, thus optimizing experimental conditions.

Property Prediction: Estimating physicochemical and biological properties of new derivatives before their synthesis.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the chemical space around this compound, high-throughput screening (HTS) combined with combinatorial chemistry will be indispensable. Combinatorial chemistry allows for the rapid synthesis of large, systematically organized collections of related compounds, known as derivative libraries. researchgate.net HTS then enables the rapid testing of these libraries for activity against specific biological targets or for desired material properties. researchgate.net

This approach involves creating a library where the core this compound structure is systematically modified with various functional groups at different positions. For example, modifications could be made to the aromatic ring or the alcohol group to generate thousands of distinct molecules. Each of these derivatives can then be rapidly evaluated, and the resulting data can be used to build structure-activity relationships (SAR), providing crucial insights for further optimization. nih.gov The efficiency of this process is greatly enhanced by the use of robotics and sophisticated data processing techniques. researchgate.net

Table 1: Illustrative Combinatorial Library Design for this compound Derivatives

| Core Scaffold | Modification Site 1 (Aromatic Ring) | Modification Site 2 (Alcohol Group) | Potential Number of Derivatives |

|---|---|---|---|

| 4-Isopropoxybenzyl | -Cl, -F, -NO₂, -CH₃ | Esterification with various carboxylic acids | >1000s |

| 4-Isopropoxybenzyl | -NH₂, -OH, -Br, -CN | Etherification with different alkyl halides | >1000s |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Developing more efficient and selective catalytic systems is crucial for the synthesis and functionalization of this compound. Current research into the oxidation of benzyl (B1604629) alcohol derivatives provides a strong foundation for future work. For example, the use of gold-palladium (Au-Pd) nanoalloys has shown significant promise in the selective oxidation of benzyl alcohol to benzaldehyde (B42025), and similar systems could be optimized for this compound. cardiff.ac.uk

Future research will focus on several key areas:

Photocatalysis: Utilizing light-activated catalysts, such as specially prepared titanium dioxide (TiO₂), to drive reactions under mild conditions. Studies on analogues like 4-methoxybenzyl alcohol have shown that nanostructured TiO₂ can achieve high yields of the corresponding aldehyde with minimal byproducts. researchgate.net

Bimetallic and Alloy Catalysts: Investigating the synergistic effects of combining two or more metals to enhance catalytic activity and selectivity, moving beyond traditional monometallic systems. scispace.com

Support Effects: Understanding how the material supporting the catalyst (e.g., TiO₂, γ-Al₂O₃, or basic supports) influences the reaction pathway, potentially switching off undesirable side reactions like disproportionation. rsc.org

Table 2: Comparison of Catalytic Approaches for Benzyl Alcohol Oxidation

| Catalytic System | Key Advantages | Potential for this compound |

|---|---|---|

| Au-Pd Nanoalloys | High selectivity, efficient H₂ utilization. cardiff.ac.uk | High potential for selective oxidation to 4-isopropoxybenzaldehyde (B92280). |

| Photocatalytic TiO₂ | Operates under mild conditions, sustainable. researchgate.net | Green synthesis of aldehydes and acids. |

| Modified Fischer-Tropsch Catalysts | Potential for producing a range of alcohol products. researchgate.net | Could be adapted for novel synthesis routes from syngas. |

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is fundamental to designing better synthetic processes. Advanced in situ spectroscopic techniques allow researchers to observe chemical transformations as they happen, providing a real-time window into the reaction pathway. Techniques such as Attenuated Total Reflectance Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful tools for this purpose. rsc.org

By applying these methods to reactions involving this compound, scientists can identify transient intermediates, understand catalyst-substrate interactions, and determine the precise steps of a reaction mechanism. rsc.org For instance, in situ studies on the oxidation of benzyl alcohol over Au-Pd catalysts have helped differentiate between pathways leading to the desired aldehyde and those forming byproducts like toluene. scispace.com This level of mechanistic detail is invaluable for optimizing reaction conditions to maximize yield and selectivity. Further studies using Electron Paramagnetic Resonance (EPR) spectroscopy could also elucidate the role of radical species in photoreforming reactions. researchgate.net

Application in Nanoscience and Nanotechnology

The properties of this compound and its derivatives make them interesting candidates for applications in nanoscience and nanotechnology. Their ability to interact with or be attached to nanoparticle surfaces could be exploited for various purposes. Research on the closely related 4-methoxybenzyl alcohol has shown that it can be chemisorbed onto silica (B1680970) nanoparticles, indicating the potential for using these molecules to functionalize nanomaterials. sigmaaldrich.com

Future research could explore:

Surface Modification: Using this compound derivatives as capping agents to stabilize nanoparticles or to modify the surface properties of materials, controlling their hydrophobicity, reactivity, or biocompatibility.

Nanocatalysis: Anchoring catalytic species to nanoparticles functionalized with this compound-derived ligands to create highly active and recyclable nanocatalysts. cardiff.ac.uk

Drug Delivery: Incorporating these molecules into nanocarriers for targeted drug delivery, where the isopropoxy group could influence solubility and interactions with biological membranes.

Sustainable and Circular Economy Approaches in Production and Utilization

Aligning the production and use of this compound with the principles of a circular economy is a critical future direction. This involves minimizing waste, using renewable resources, and finding value in byproducts. scotch-whisky.org.uk

Key strategies include:

Green Synthesis Routes: Developing synthetic pathways that use renewable starting materials, employ environmentally benign solvents like water, and are catalyzed by non-toxic, earth-abundant materials.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of the entire production process, from raw material extraction to final product utilization. This allows for the identification of "hotspots" for environmental impact, such as high energy consumption or water usage, guiding efforts to improve sustainability. abertay.ac.uk The circular economy model encourages the reuse and recycling of materials to minimize the environmental burden. scotch-whisky.org.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.